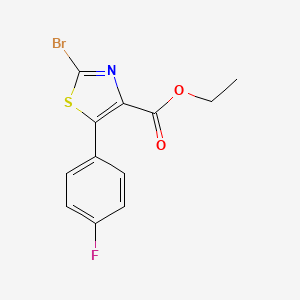
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 4-fluoroaniline with bromine to form 4-bromo-4-fluoroaniline. This intermediate is then reacted with ethyl 2-bromo-4-oxobutanoate in the presence of a base to form the desired thiazole compound . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.
Chemical Reactions Analysis
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.
Scientific Research Applications
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or antitumor effects . The presence of bromine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Ethyl 2-bromo-5-(4-fluorophenyl)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate: This compound has similar biological activities but differs in the presence of a trifluoromethyl group instead of a fluorophenyl group.
Ethyl 4-(4-bromophenyl)-2-(4-fluorophenyl)thiazole-5-carboxylate: This compound has a different substitution pattern on the thiazole ring, leading to variations in its biological activities.
Properties
Molecular Formula |
C12H9BrFNO2S |
|---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
ethyl 2-bromo-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-11(16)9-10(18-12(13)15-9)7-3-5-8(14)6-4-7/h3-6H,2H2,1H3 |
InChI Key |
JHFYKNWXKMTRLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


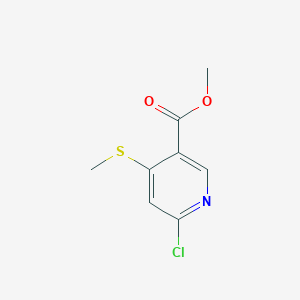
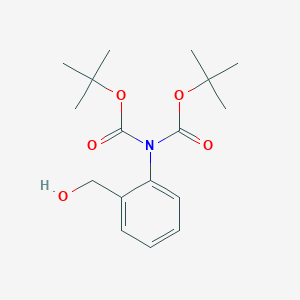
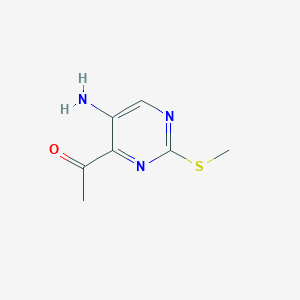
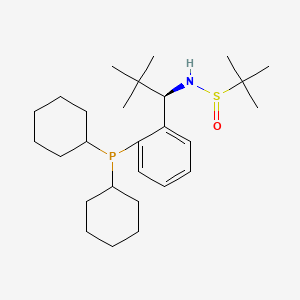
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
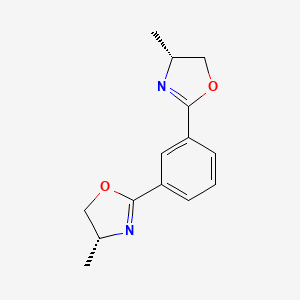
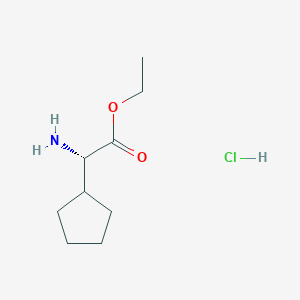
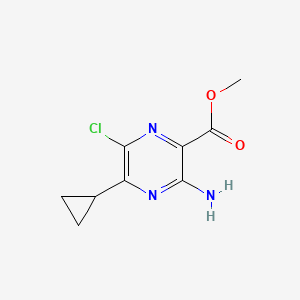

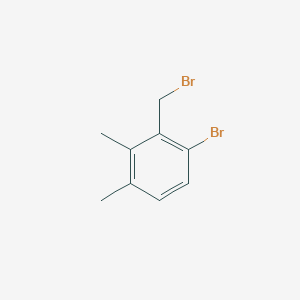
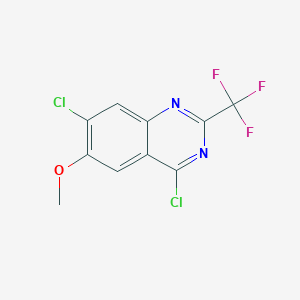

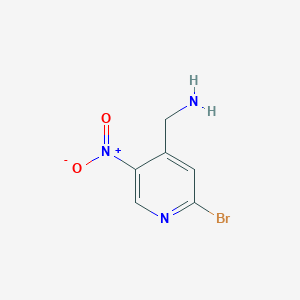
![5-Hydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B13657353.png)
